![molecular formula C18H17ClN6O B2655142 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone CAS No. 1704590-10-2](/img/structure/B2655142.png)
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
The compound contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions involving nucleophilic substitution, condensation, and cyclization .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the imidazole, pyridazine, and piperazine rings. These could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the imidazole ring could make the compound amphoteric, showing both acidic and basic properties .Scientific Research Applications
Antimicrobial Activity
Imidazole-containing compounds often exhibit antimicrobial properties. Research has explored the efficacy of this compound against bacterial and fungal pathogens. For instance, derivatives of imidazole have demonstrated antibacterial activity against organisms such as Escherichia coli and Staphylococcus aureus . Further investigations could explore its potential as a novel antimicrobial agent.
Drug Delivery Systems
Lastly, considering its unique structure, researchers might explore its use in drug delivery systems. Could it enhance drug solubility, stability, or targeted delivery? Investigating its compatibility with various formulations could open new avenues.
Mechanism of Action
properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-4-2-1-3-14(15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCYBVFQDHPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chlorophenyl)methanone |
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